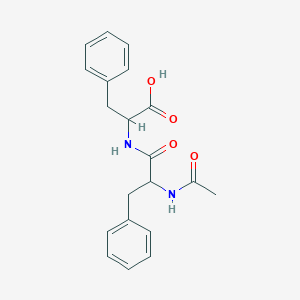

Ac-Phe-Phe-OH

概要

説明

準備方法

Synthetic Routes and Reaction Conditions

Ac-Phe-Phe-OH can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The process typically involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The synthesis begins with the attachment of the first protected amino acid to the resin, followed by the deprotection of the amino group and the coupling of the next protected amino acid. This cycle is repeated until the desired peptide sequence is obtained. The final product is then cleaved from the resin and purified .

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods allow for the efficient production of peptides with high purity and yield. The choice of method depends on factors such as the scale of production, cost, and desired purity of the final product .

化学反応の分析

Self-Assembly and Coassembly Reactions

Ac-Phe-Phe-OH demonstrates remarkable supramolecular aggregation behavior, particularly when combined with complementary peptides.

Acid/Base Reactivity

The free carboxylic acid group enables pH-dependent behavior:

-

Deprotonation : Above pH 4.5, the C-terminal COOH loses a proton, forming a carboxylate anion (COO⁻), enhancing water solubility.

-

Salt Formation : Reacts with bases (e.g., NaOH) to yield sodium acetyl-phenylalanyl-phenylalaninate, improving crystallinity.

Table 1: pH-Dependent Solubility

| pH Range | Solubility (mg/mL) | Dominant Species |

|---|---|---|

| 2–4 | 0.5–1.2 | Neutral COOH |

| 5–8 | 3.8–5.5 | Deprotonated COO⁻ |

Esterification and Amide Bond Formation

The C-terminal carboxyl group participates in standard peptide coupling reactions:

Esterification

-

Reagents : Methanol/HCl gas or DCC/DMAP.

-

Product : Methyl acetyl-phenylalanyl-phenylalaninate (Ac-Phe-Phe-OMe), used to enhance membrane permeability.

Amide Bond Formation

-

Activation : Carbodiimides (EDC) with HOBt.

-

Example Reaction :

Yields tripeptide derivatives for extended structural studies .

Thermal Degradation

-

Decomposition Onset : 220°C (TGA data).

-

Primary Products : Phenylalanine residues degrade into benzoic acid derivatives above 300°C .

Hydrolysis

-

Acidic Conditions (pH < 2) : Cleavage of the amide bond between phenylalanine residues, yielding acetyl-phenylalanine and phenylalanine.

-

Alkaline Conditions (pH > 10) : Saponification of the acetyl group, forming free Phe-Phe-OH.

Aromatic Side Chain Reactivity

The phenyl rings undergo electrophilic substitution under controlled conditions:

| Reaction | Reagents/Conditions | Products |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 3-Nitro-Phe derivatives |

| Halogenation | Br₂/FeBr₃ or Cl₂/AlCl₃ | Para-halogenated analogues |

Key Insight : Halogenation at the para position minimally disrupts self-assembly kinetics but enhances hydrophobicity .

Redox Reactions

Limited oxidative modifications occur under harsh conditions:

-

Oxidation : H₂O₂/Fe²⁺ generates hydroxylated phenylalanine side chains (tyrosine analogues).

-

Reduction : NaBH₄ has no effect, confirming the absence of reducible groups in the native structure.

科学的研究の応用

Chemical Synthesis

Building Block for Peptides

Ac-Phe-Phe-OH serves as a crucial building block in the synthesis of more complex peptides and proteins. It is commonly utilized in solid-phase peptide synthesis (SPPS), where it can be sequentially added to growing peptide chains. This method allows for the efficient creation of peptides with specific sequences and functionalities .

Biological Research

Peptide Self-Assembly

Research has shown that this compound plays a vital role in peptide self-assembly and aggregation. Its ability to form large aggregates when combined with other peptides is particularly noteworthy. Studies indicate that this dipeptide can self-assemble into tubular structures, which are essential for various biological functions and applications .

Therapeutic Potential

In medicinal chemistry, this compound is being investigated for its potential use in drug delivery systems. Its self-assembling properties allow it to encapsulate therapeutic agents, facilitating targeted delivery. This capability is particularly beneficial in treating diseases where localized drug action is critical .

Material Science

Hydrogel Formation

This compound has been explored for its ability to form hydrogels, which are three-dimensional networks of polymer chains that can hold large amounts of water. These hydrogels have promising applications in tissue engineering and regenerative medicine due to their biocompatibility and ability to support cell growth .

Nanostructures Development

The compound has also been used to create nanostructured materials. For instance, when conjugated with nanoparticles, this compound facilitates the formation of stable nanostructures that can be utilized in various applications including biosensing and drug delivery systems .

Self-Assembling Peptides

A study conducted on the self-assembly of this compound demonstrated its capacity to form fibrillary structures similar to amyloid fibrils. These structures were analyzed for their potential use in biomedical applications such as drug delivery and tissue scaffolding .

Hydrogel Optimization

Research optimizing the preparation of Fmoc-diphenylalanine hydrogels highlighted the role of this compound in creating stable hydrogels at physiological pH levels. These hydrogels were tested for their mechanical properties and ability to support cell adhesion, indicating their viability for tissue engineering applications .

Data Tables

作用機序

Ac-Phe-Phe-OH exerts its effects through the self-assembly of its peptide chains into nanostructures. This process is driven by non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. The self-assembled structures can interact with biological membranes and other molecular targets, leading to various biological effects .

類似化合物との比較

Similar Compounds

NH2-Phe-Phe-OH: A similar dipeptide that forms aggregates with Ac-Phe-Phe-OH.

Boc-Phe-Phe-OH: A protected form of the diphenylalanine peptide.

Fmoc-Phe-Phe-OH: Another protected form used in peptide synthesis

Uniqueness

This compound is unique due to its negatively charged acetyl group, which influences its self-assembly properties and interactions with other molecules. This makes it particularly useful in the study of peptide aggregation and the development of nanostructures .

特性

IUPAC Name |

2-[(2-acetamido-3-phenylpropanoyl)amino]-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4/c1-14(23)21-17(12-15-8-4-2-5-9-15)19(24)22-18(20(25)26)13-16-10-6-3-7-11-16/h2-11,17-18H,12-13H2,1H3,(H,21,23)(H,22,24)(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXVJYWBNKIQSSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70905336 | |

| Record name | N-{1-Hydroxy-2-[(1-hydroxyethylidene)amino]-3-phenylpropylidene}phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70905336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

52.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49670731 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

10030-31-6 | |

| Record name | N-(N-Acetyl-3-phenyl-L-alanyl)-3-phenyl-L-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010030316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC337570 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=337570 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-{1-Hydroxy-2-[(1-hydroxyethylidene)amino]-3-phenylpropylidene}phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70905336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(N-acetyl-3-phenyl-L-alanyl)-3-phenyl-L-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.059 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。